2-Butyl-4-chloroquinoline

Übersicht

Beschreibung

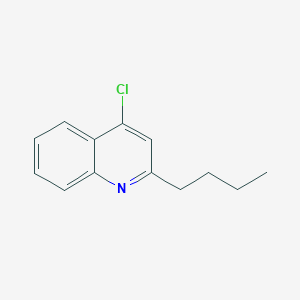

2-Butyl-4-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₄ClN. It is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core structure with a butyl group at the second position and a chlorine atom at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-chloroquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyl-4-chloroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Antimalarial Studies

Recent studies have demonstrated that 2-butyl-4-chloroquinoline exhibits significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. In vitro assays revealed submicromolar potency, indicating its potential as a lead compound for drug development .

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro tests against various cancer cell lines indicated effective inhibition of cell proliferation. Notably, derivatives based on this quinoline have been evaluated for their angiotensin-converting enzyme (ACE) inhibitory activity, demonstrating promising results against breast cancer cell lines .

Comparative Efficacy

To illustrate the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Butylquinoline | Lacks chlorine atom | Different reactivity and applications |

| 4-Chloroquinoline | Lacks butyl group | Affects solubility and biological activity |

| 2-Butyl-6-chloroquinoline | Chlorine at a different position | Variations in chemical behavior |

| This compound | Unique positioning of butyl and chlorine groups | Enhanced antimalarial and potential anticancer activity |

This table emphasizes how structural differences influence the biological activities of these compounds.

In Vitro Antimalarial Activity

A study focused on quinoline derivatives found that this compound exhibited potent inhibitory effects on Plasmodium falciparum, with IC₅₀ values significantly lower than traditional antimalarials like chloroquine. This suggests its potential as a lead compound for drug development .

ACE Inhibition and Anticancer Properties

Another study synthesized novel derivatives based on this compound and assessed their ACE inhibitory activity. Some derivatives showed superior activity compared to established ACE inhibitors, indicating that modifications to the quinoline structure can enhance therapeutic efficacy against cancer .

Wirkmechanismus

The mechanism of action of 2-Butyl-4-chloroquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit the formation of β-hematin, a crucial component in the life cycle of malaria parasites. The compound may also generate reactive oxygen species, contributing to its antimicrobial activity. Additionally, it can interact with lipid membranes, disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Butylquinoline: Lacks the chlorine atom, resulting in different reactivity and applications.

4-Chloroquinoline: Lacks the butyl group, affecting its solubility and biological activity.

2-Butyl-6-chloroquinoline: The chlorine atom is at a different position, leading to variations in chemical behavior.

Uniqueness: 2-Butyl-4-chloroquinoline is unique due to the specific positioning of the butyl and chlorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Biologische Aktivität

2-Butyl-4-chloroquinoline is a member of the quinoline family, characterized by its heterocyclic aromatic structure. With the molecular formula C₁₃H₁₄ClN, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimalarial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimalarial Activity : The compound inhibits the formation of β-hematin, a critical component in the life cycle of malaria parasites. This inhibition is achieved through binding to specific sites on the hemozoin crystal, disrupting the crystallization process essential for parasite survival .

- Reactive Oxygen Species Generation : It has been suggested that this compound may induce the production of reactive oxygen species (ROS), contributing to its antimicrobial properties.

- Membrane Interaction : The compound can disrupt lipid membranes, which may interfere with cellular processes in target organisms.

Comparative Efficacy

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Butylquinoline | Lacks chlorine atom | Different reactivity and applications |

| 4-Chloroquinoline | Lacks butyl group | Affects solubility and biological activity |

| 2-Butyl-6-chloroquinoline | Chlorine at a different position | Variations in chemical behavior |

| This compound | Unique positioning of butyl and chlorine groups | Enhanced antimalarial and potential anticancer activity |

This table highlights how the structural differences influence the biological activities of these compounds.

Antimalarial Studies

Recent research indicates that this compound exhibits significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. In vitro assays have demonstrated that this compound has submicromolar potency, making it a promising candidate for further development in antimalarial therapies .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro tests against various cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance, compounds derived from this quinoline have been evaluated for their angiotensin-converting enzyme (ACE) inhibitory activity and demonstrated promising results against breast cancer cell lines .

Case Studies

- In Vitro Antimalarial Activity : A study conducted on analogs of quinoline derivatives found that this compound exhibited potent inhibitory effects on Plasmodium falciparum. The compound's IC₅₀ values were significantly lower than those of traditional antimalarials like chloroquine, indicating its potential as a lead compound for drug development .

- ACE Inhibition and Anticancer Properties : Another study synthesized novel derivatives based on this compound and assessed their ACE inhibitory activity, finding that some derivatives had superior activity compared to established ACE inhibitors. This suggests that modifications to the quinoline structure can enhance therapeutic efficacy against cancer .

Eigenschaften

IUPAC Name |

2-butyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-2-3-6-10-9-12(14)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCKPTWTCYQMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.